

Solubility Profile of 4-Hydroxy-6-methylNicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-6-methylNicotinic acid

Cat. No.: B1337402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Hydroxy-6-methylNicotinic acid** (CAS No: 67367-33-3), a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and analytical method design. While specific quantitative experimental data on the solubility of **4-Hydroxy-6-methylNicotinic acid** in a range of solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information from various sources and provides a standardized experimental protocol for its determination.

Predicted Solubility of 4-Hydroxy-6-methylNicotinic Acid

Based on the molecular structure of **4-Hydroxy-6-methylNicotinic acid**, which features both a polar carboxylic acid group and a hydroxyl group, as well as a pyridine ring capable of hydrogen bonding, a qualitative prediction of its solubility in common laboratory solvents can be made. The compound is expected to exhibit higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents. The following table summarizes these predictions.

Solvent	Solvent Type	Predicted Solubility
Water	Polar Protic	High
Methanol	Polar Protic	High
Ethanol	Polar Protic	Medium
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High
N,N-Dimethylformamide (DMF)	Polar Aprotic	High
Acetone	Polar Aprotic	Medium
Dichloromethane (DCM)	Halogenated	Low
Chloroform	Halogenated	Low
Ethyl Acetate	Ester	Low
Toluene	Aromatic	Insoluble
Hexane	Nonpolar	Insoluble

Disclaimer: The data presented in this table is predicted based on chemical principles and qualitative observations from synthetic procedures. For precise quantitative values, experimental determination is required.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of **4-Hydroxy-6-methylnicotinic acid**.

Materials

- **4-Hydroxy-6-methylnicotinic acid** (high purity)
- Selected solvents (analytical grade)

- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure

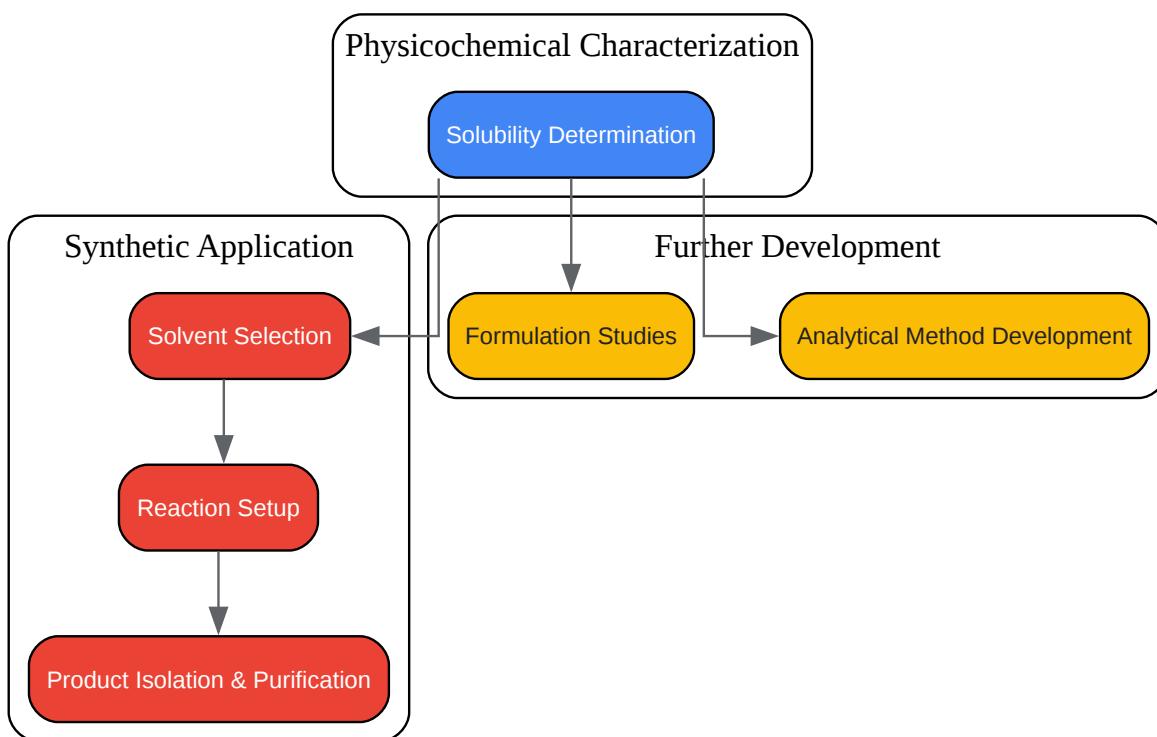

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-Hydroxy-6-methylNicotinic acid** to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
 - To each vial, add a known volume of the selected solvent.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.
- Dilution and Analysis:
 - Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **4-Hydroxy-6-methylNicotinic acid**.
- Quantification:
 - Prepare a series of standard solutions of **4-Hydroxy-6-methylNicotinic acid** of known concentrations in the same solvent.
 - Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
 - Use the calibration curve to determine the concentration of the diluted sample.
- Calculation of Solubility:
 - Calculate the solubility of **4-Hydroxy-6-methylNicotinic acid** in the solvent using the following formula, taking into account the dilution factor:

$$\text{Solubility (g/L)} = \text{Concentration of diluted sample (g/L)} \times \text{Dilution factor}$$

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of **4-Hydroxy-6-methylNicotinic acid**.



[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

As **4-Hydroxy-6-methylnicotinic acid** is primarily a chemical intermediate, its direct involvement in specific signaling pathways is not a primary area of research. However, understanding its solubility is a critical logical step in the workflow of its use in synthesizing more complex, biologically active molecules. The following diagram illustrates this logical relationship.

[Click to download full resolution via product page](#)

Logical dependence of synthetic and development workflows on solubility data.

- To cite this document: BenchChem. [Solubility Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337402#solubility-of-4-hydroxy-6-methylnicotinic-acid-in-different-solvents\]](https://www.benchchem.com/product/b1337402#solubility-of-4-hydroxy-6-methylnicotinic-acid-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com